Cas no 2651-55-0 (3-Ethoxy-4-methoxybenzoic acid)
3-Ethoxy-4-methoxybenzoic acid Chemical and Physical Properties
Names and Identifiers
-
- 3-Ethoxy-4-methoxybenzoic acid
- 3-Aethoxy-4-methoxy-benzoesaeure
- 3-Ethoxy-4-methoxy-benzoesaeure
- 3-Ethoxy-4-methoxy-benzoic acid
- m-ethoxy-p-methoxybenzoic acid
- O-Aethyl-isovanillinsaeure
- O-ethylisovanillic acid
- 3-Ethoxy-4-methoxybenzoic acid, AldrichCPR
- AKOS000201746
- 2651-55-0
- EN300-10586
- DMSAIFTWQMXOBE-UHFFFAOYSA-N
- HMS555L16
- E75783
- CAA65155
- CS-0151497
- FT-0634430
- MFCD00276591
- SCHEMBL3612256
- F8889-9248
- Z56347450
- DTXSID40384932
- A818488
- Benzoic acid,3-ethoxy-4-methoxy-
- Benzoic acid, 3-ethoxy-4-methoxy-
- Maybridge1_005010
- AS-61586
- BBL034756
- STL416175
- DB-046973
-
- MDL: MFCD00276591
- Inchi: 1S/C10H12O4/c1-3-14-9-6-7(10(11)12)4-5-8(9)13-2/h4-6H,3H2,1-2H3,(H,11,12)
- InChI Key: DMSAIFTWQMXOBE-UHFFFAOYSA-N
- SMILES: O(CC)C1C=C(C(=O)O)C=CC=1OC
Computed Properties
- Exact Mass: 196.07400
- Monoisotopic Mass: 196.074
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 187
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: -1
- XLogP3: 2.7
- Topological Polar Surface Area: 58.6
Experimental Properties
- Color/Form: Not available
- Density: 1.178
- Melting Point: 156-160°C
- Boiling Point: 316.4°Cat760mmHg
- Flash Point: 123°C
- PSA: 55.76000
- LogP: 1.79210
- Solubility: Not available
3-Ethoxy-4-methoxybenzoic acid Security Information
- Hazard Category Code: 36/37/38-36
- Safety Instruction: S26-S36/37/39
- Risk Phrases:R36/37/38
3-Ethoxy-4-methoxybenzoic acid Customs Data
- HS CODE:2918990090
- Customs Data:
China Customs Code:
2918990090Overview:
2918990090. Other additional oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2918990090. other carboxylic acids with additional oxygen function and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
3-Ethoxy-4-methoxybenzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019095922-25g |
3-Ethoxy-4-methoxybenzoic acid |
2651-55-0 | 95% | 25g |
$343.44 | 2023-09-02 | |
| Fluorochem | 014650-250mg |
3-Ethoxy-4-methoxybenzoic acid |
2651-55-0 | 95% | 250mg |
£160.00 | 2022-05-19 | |
| Fluorochem | 014650-1g |
3-Ethoxy-4-methoxybenzoic acid |
2651-55-0 | 95% | 1g |
£372.00 | 2022-05-19 | |
| Fluorochem | 014650-2g |
3-Ethoxy-4-methoxybenzoic acid |
2651-55-0 | 95% | 2g |
£558.00 | 2022-05-19 | |
| Fluorochem | 014650-5g |
3-Ethoxy-4-methoxybenzoic acid |
2651-55-0 | 95% | 5g |
£981.00 | 2022-05-19 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YY264-200mg |
3-Ethoxy-4-methoxybenzoic acid |
2651-55-0 | 95+% | 200mg |
85.0CNY | 2021-07-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YY264-5g |
3-Ethoxy-4-methoxybenzoic acid |
2651-55-0 | 95+% | 5g |
910.0CNY | 2021-07-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YY264-1g |
3-Ethoxy-4-methoxybenzoic acid |
2651-55-0 | 95+% | 1g |
267.0CNY | 2021-07-10 | |
| TRC | E499340-50mg |
3-ethoxy-4-methoxybenzoic Acid |
2651-55-0 | 50mg |
$ 50.00 | 2022-06-05 | ||
| TRC | E499340-100mg |
3-ethoxy-4-methoxybenzoic Acid |
2651-55-0 | 100mg |
$ 70.00 | 2022-06-05 |
3-Ethoxy-4-methoxybenzoic acid Suppliers
3-Ethoxy-4-methoxybenzoic acid Related Literature
-
Ruili Liu,Mengping Gao,Jing Zhang,Zhilian Li,Jinyang Chen,Ping Liu,Dongqing Wu RSC Adv., 2015,5, 24205-24209
-
P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
-
S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
-
Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
Additional information on 3-Ethoxy-4-methoxybenzoic acid
3-Ethoxy-4-methoxybenzoic acid (CAS No. 2651-55-0): A Comprehensive Overview
3-Ethoxy-4-methoxybenzoic acid, identified by its Chemical Abstracts Service (CAS) number 2651-55-0, is a versatile organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This benzoic acid derivative, characterized by the presence of ethoxy and methoxy substituents at the 3rd and 4th positions respectively, exhibits a unique set of chemical and pharmacological properties that make it a valuable intermediate in the development of various therapeutic agents.
The structural motif of 3-Ethoxy-4-methoxybenzoic acid contributes to its remarkable solubility and stability, which are critical factors in drug formulation and delivery. Its molecular formula, C9H10O4, underscores its role as a building block in the synthesis of more complex molecules. The compound's aromaticity and the presence of hydroxyl-containing groups enhance its reactivity, making it a preferred candidate for further functionalization in medicinal chemistry.
In recent years, 3-Ethoxy-4-methoxybenzoic acid has been extensively studied for its potential applications in the development of anti-inflammatory and antioxidant agents. Research published in peer-reviewed journals highlights its role as a precursor in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) and polyphenolic compounds known for their therapeutic benefits. The compound's ability to undergo various chemical transformations, such as esterification and amidation, further expands its utility in drug design.
One of the most compelling aspects of 3-Ethoxy-4-methoxybenzoic acid is its incorporation into natural product-inspired drug candidates. Studies have demonstrated its use in generating analogs of flavonoids, which are widely recognized for their biological activities. The methoxy and ethoxy groups provide selective handles for modifying electronic and steric properties, enabling fine-tuning of pharmacokinetic profiles. This flexibility has been exploited in the design of molecules targeting neurological disorders, where precise structural modifications can significantly impact efficacy.
The pharmaceutical industry has also leveraged 3-Ethoxy-4-methoxybenzoic acid in the development of enzyme inhibitors. Its scaffold is conducive to mimicking substrates or transition states of enzymes involved in metabolic pathways relevant to diseases such as diabetes and cancer. For instance, derivatives of this compound have shown promise in inhibiting key enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are pivotal in inflammatory responses. The structural diversity achievable through modifications of 3-Ethoxy-4-methoxybenzoic acid allows for the discovery of novel inhibitors with improved selectivity and reduced side effects.
Advances in computational chemistry have further enhanced the utility of 3-Ethoxy-4-methoxybenzoic acid as a drug discovery tool. Molecular modeling studies predict its interactions with biological targets, aiding in rational drug design. These virtual screening approaches have identified promising lead compounds that are being validated through experimental studies. The integration of machine learning algorithms with traditional pharmacophore modeling has accelerated the process, enabling high-throughput screening for potential therapeutic applications.
The agrochemical sector has not been left behind either, with 3-Ethoxy-4-methoxybenzoic acid finding applications as an intermediate in the synthesis of plant growth regulators and pesticides. Its stability under varying environmental conditions makes it an ideal candidate for formulations designed to enhance crop yield while minimizing ecological impact. Researchers are exploring its role in developing eco-friendly agrochemicals that align with sustainable agriculture practices.
From a synthetic chemistry perspective, 3-Ethoxy-4-methoxybenzoic acid serves as a benchmark for optimizing reaction conditions and developing greener synthetic routes. The demand for sustainable methodologies has spurred innovations in catalytic processes that minimize waste and energy consumption. Techniques such as biocatalysis and flow chemistry have been adapted to facilitate the synthesis of this compound, ensuring scalability while adhering to environmental regulations.
The future prospects for 3-Ethoxy-4-methoxybenzoic acid are promising, with ongoing research uncovering new applications across multiple domains. As drug discovery continues to evolve at an unprecedented pace, this compound is poised to play a pivotal role in addressing unmet medical needs. Collaborative efforts between academia and industry are essential to translate laboratory findings into clinical reality, ensuring that innovations reach patients who need them most.
In conclusion,3-Ethoxy-4-methoxybenzoic acid (CAS No. 2651-55-0) is a multifaceted compound with far-reaching implications in pharmaceuticals, agrochemicals, and synthetic chemistry. Its unique structural features offer unparalleled opportunities for innovation, driving advancements that benefit human health and environmental sustainability alike.
2651-55-0 (3-Ethoxy-4-methoxybenzoic acid) Related Products
- 5409-31-4(3,4-Diethoxybenzoic acid)
- 61470-52-8(Benzoic acid, 3,5-diethoxy-4-methoxy-)
- 5438-38-0(3-ethoxy-4-hydroxybenzoic acid)
- 6970-19-0(3,4,5-Triethoxybenzoic acid)
- 1570-05-4(3,4-Bis(phenylmethoxy)-benzoic Acid)
- 1486-53-9(4-Benzyloxy-3-methoxybenzoic Acid)
- 3535-30-6(4-Ethoxy-3-methoxybenzoic acid)
- 58452-00-9(3-Benzyloxy-4-methoxybenzoic acid)
- 159832-34-5(3-(Benzyloxy)-4-hydroxybenzoic acid)
- 38853-28-0(4-(Benzyloxy)-3-hydroxybenzoic acid)